Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Description
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is a benzoate ester derivative characterized by a methoxy group at the 4-position and a 2-methoxy-2-oxoethyl substituent at the 2-position of the benzene ring. Key properties include:
- Molecular formula: C₁₁H₁₂O₄
- Molecular weight: 208.21 g/mol
- Physical properties: Density of 1.155 g/cm³ and boiling point of 122°C at 0.6 mmHg .
This compound serves as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structural complexity and functional groups enable diverse reactivity, such as nucleophilic substitutions or ester hydrolysis.
Properties
IUPAC Name |
methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-4-5-10(12(14)17-3)8(6-9)7-11(13)16-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRAZHWSOITKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves esterifying 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoic acid with methanol under acidic or basic catalysis. Sulfuric acid (5–10 mol%) in refluxing methanol (65–70°C) achieves conversions exceeding 90% within 6–8 hours. Alternative catalysts like p-toluenesulfonic acid or sodium methoxide reduce side reactions but require longer reaction times (12–15 hours).
Data Table 1: Esterification Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 65–70 | 6–8 | 92 |
| p-TsOH | 70 | 12 | 85 |
| NaOMe | 60 | 15 | 78 |
Industrial-Scale Adaptations
NINGBO INNO PHARMCHEM CO., LTD., employs continuous flow reactors for this esterification, achieving 98% yield with a residence time of 30 minutes. The process minimizes thermal degradation and enables real-time monitoring of byproducts.
Nucleophilic Substitution Reactions
Chloromethyl Intermediate Synthesis
A patent-derived method involves synthesizing methyl 2-chloromethyl-4-methoxybenzoate as a key intermediate. Phthalide reacts with thionyl chloride in xylene at 110°C under BF₃ catalysis, yielding 2-chloromethylbenzoyl chloride, which is subsequently esterified with methanol.
Alkoxylation and Oxoethyl Group Installation
The chloromethyl intermediate undergoes nucleophilic displacement with methyl 4-hydroxyphenylacetate in dimethylacetamide (DMAC) at 80–100°C using potassium carbonate as a base. This two-step sequence installs the oxoethyl group at the ortho position while preserving the para-methoxy substituent.
Data Table 2: Substitution Reaction Parameters
| Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl 4-hydroxyphenylacetate | DMAC | K₂CO₃ | 80–100 | 88 |
| Ethyl 4-hydroxyphenylacetate | Toluene | NaOH | 90 | 75 |
Continuous Flow Synthesis
Advantages Over Batch Processes
Continuous flow systems mitigate exothermic risks during esterification and substitution steps. By maintaining precise temperature control (<±2°C) and utilizing microreactors, side products like diesters are reduced to <2%.
Data Table 3: Flow vs. Batch Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 0.5 h |
| Yield | 92% | 98% |
| Byproduct Formation | 5% | 1.5% |
Source: Industrial case studies
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Forms various esters and ethers.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial reagent in organic synthesis. It acts as a starting material for the preparation of more complex molecules, allowing chemists to create derivatives that may have enhanced properties or functionalities.
Biochemical Assays
In biological research, methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is employed in biochemical assays. It functions as a probe for studying enzyme activities and interactions within biological systems. Its unique structure allows for specific binding to target enzymes, facilitating the investigation of metabolic pathways .
Medicinal Chemistry
The compound is under investigation for its potential therapeutic properties. It is being explored as a precursor for drug development, particularly in creating compounds that may exhibit anti-cancer activities or other pharmacological effects. Its ability to interact with biological targets makes it a candidate for further medicinal chemistry studies .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in polymer synthesis. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Case Study 1: Enzyme Activity Probes
A study demonstrated the use of this compound to probe enzyme activities in cancer cell lines. The compound was shown to selectively inhibit specific enzymes involved in cancer progression, highlighting its potential as a therapeutic agent .
Case Study 2: Synthesis of Pyrimidine Derivatives
Research involving the synthesis of fully substituted pyrimidines utilized this compound as a key intermediate. The study reported successful yields and characterized the resulting compounds using NMR and mass spectrometry techniques, demonstrating its utility in complex organic synthesis .
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, particularly those involving ester hydrolysis and oxidation-reduction reactions.
Comparison with Similar Compounds
Methyl 4-(2-Methoxy-2-Oxoethyl)Benzoate (CAS 52787-14-1)
- Structural relationship : Positional isomer of the target compound, with the 2-methoxy-2-oxoethyl group at the 4-position instead of the 2-position.
- Molecular formula : C₁₁H₁₂O₄ (identical to the target compound).
- Commercial availability (Santa Cruz Biotechnology, $107/5 g) highlights its industrial relevance .
Nitro Derivatives
- Example: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS 334952-07-7). Molecular formula: C₁₁H₁₁NO₆. Properties: Higher molecular weight (253.2 g/mol) due to the nitro group, which introduces electron-withdrawing effects. Soluble in chloroform and methanol, suggesting polarity differences compared to the non-nitrated analog .
Anthraquinone-Containing Derivatives
- Example: Methyl 5-(((3,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate (83). Structural features: Incorporates an anthraquinone moiety linked via an aminomethyl group. Synthesis: Requires multi-step reactions, including reductive amination and column chromatography (47% yield) . Applications: Potential use in anticancer drug development due to the anthraquinone core’s DNA-intercalating properties.
Phenacyl Benzoate Derivatives
- Example : 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate.
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | C₁₁H₁₂O₄ | 208.21 | N/A | 122 (0.6 mmHg) | 4-OCH₃, 2-(CH₂COOCH₃) |
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | C₁₁H₁₂O₄ | 208.21 | N/A | N/A | 4-(CH₂COOCH₃) |
| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | C₁₁H₁₁NO₆ | 253.20 | N/A | N/A | 3-NO₂, 4-(CH₂COOCH₃) |
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | C₁₆H₁₃BrO₃ | 333.18 | N/A | N/A | 4-CH₃, phenacyl bromide derivative |
Key Findings and Contrasts
- Electronic Effects : Nitro derivatives (e.g., ) exhibit lower solubility in polar solvents compared to methoxy-substituted analogs due to electron-withdrawing groups.
- Thermal Stability: Anthraquinone-containing derivatives (e.g., ) show higher melting points (~170°C) versus simpler esters, attributed to extended conjugation.
- Synthetic Complexity : Multi-step syntheses (e.g., ) often result in lower yields (47–70%) compared to single-step esterifications (e.g., ).
Biological Activity
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : Approximately 220.21 g/mol
- Functional Groups : Methoxy groups, ketone moiety
The presence of methoxy groups enhances the compound's lipophilicity, potentially influencing its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promise against leukemia cell lines with varying IC50 values, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structural characteristics may contribute to its ability to disrupt microbial cell membranes.
- Enzyme Inhibition : Some studies have focused on the compound's ability to act as an inhibitor for specific enzymes, which can be pivotal in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HL60 (Leukemia) | 0.96 | |
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Enzyme Inhibition | SARS-CoV-2 Protease | 5.5 |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of this compound, the compound was tested against several leukemia cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against the HL60 cell line with an IC50 value of 0.96 µM, suggesting a potent inhibitory effect on cell proliferation.
The proposed mechanism of action for this compound includes:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their progression and proliferation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Methoxy Group : Utilizing methanol and appropriate reagents to introduce methoxy functionalities.
- Ketone Formation : Employing methods such as oxidation to create the ketone structure integral to its biological activity.
- Final Esterification : The final step involves esterification to yield the target compound with desired purity and yield.
Q & A
Q. What are the recommended methods for synthesizing methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate?
A common approach involves nucleophilic substitution or esterification. For example, phenacyl benzoate derivatives (structurally analogous) are synthesized by reacting carboxylic acids with bromo-ketones in dimethylformamide (DMF) using potassium carbonate as a base . Adapting this method, this compound could be prepared by reacting 2-methoxybenzoic acid derivatives with a suitable brominated precursor. Reaction conditions (e.g., room temperature, 2-hour stirring) and ethanol recrystallization are critical for purity .
Q. How is this compound characterized in terms of physical properties?
Key physical properties include:
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound is limited, general laboratory safety protocols for esters and methoxy derivatives apply:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors .
- Store in a sealed container in a dry, ventilated area away from ignition sources .
Advanced Research Questions
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography . For similar phenacyl benzoates, bond lengths (e.g., C–O = 1.36–1.43 Å) and angles are validated against established databases. Intermolecular interactions, such as C–H···O hydrogen bonds and π-π stacking (centroid distances ~3.78 Å), stabilize the crystal lattice .
Q. What role does this compound play in photolabile protecting group strategies?
Phenacyl esters, including derivatives of this compound, are used as photosensitive protecting groups for carboxylic acids. They undergo photolytic cleavage under UV light (neutral/mild conditions), enabling controlled deprotection in synthetic pathways. This is particularly valuable in peptide synthesis and prodrug design .
Q. How do supramolecular interactions influence the solid-state packing of this compound?
SCXRD analysis reveals:
- Intermolecular hydrogen bonds : C–H···O interactions (e.g., C2–H2A···O1) form columnar structures along crystallographic axes .
- π-π interactions : Aromatic rings (dihedral angle ~86°) exhibit stacking with centroid distances of ~3.78 Å, contributing to lattice stability . These interactions guide the design of co-crystals or materials with tailored physicochemical properties.
Q. Are there documented contradictions in synthetic yields or crystallization behavior for this compound?
While direct contradictions are not reported, variations in yield (e.g., 95% for analogous compounds ) highlight the sensitivity of esterification reactions to:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Base strength : Potassium carbonate vs. sodium hydride may alter reaction kinetics. Recrystallization solvent (ethanol vs. acetone) can also affect crystal quality and polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
